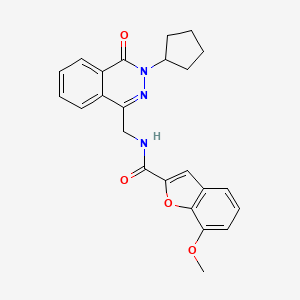

N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-7-methoxybenzofuran-2-carboxamide

Description

N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-7-methoxybenzofuran-2-carboxamide is a synthetic small molecule featuring a hybrid scaffold combining phthalazinone and benzofuran moieties. The compound’s structure includes a 3-cyclopentyl-substituted phthalazinone core linked via a methyl group to a 7-methoxybenzofuran-2-carboxamide unit.

Properties

IUPAC Name |

N-[(3-cyclopentyl-4-oxophthalazin-1-yl)methyl]-7-methoxy-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23N3O4/c1-30-20-12-6-7-15-13-21(31-22(15)20)23(28)25-14-19-17-10-4-5-11-18(17)24(29)27(26-19)16-8-2-3-9-16/h4-7,10-13,16H,2-3,8-9,14H2,1H3,(H,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LODOJWCBBVNNHR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1OC(=C2)C(=O)NCC3=NN(C(=O)C4=CC=CC=C43)C5CCCC5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-7-methoxybenzofuran-2-carboxamide is a complex organic compound that has garnered significant interest in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Structural Characteristics

The molecular structure of N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-7-methoxybenzofuran-2-carboxamide can be summarized as follows:

| Property | Details |

|---|---|

| Molecular Formula | C23H22N6O2 |

| Molecular Weight | 414.469 g/mol |

| CAS Number | Not specified |

The compound features a phthalazin moiety and a benzofuran structure, which are known for their pharmacological properties.

Research indicates that compounds with similar structures to N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-7-methoxybenzofuran-2-carboxamide exhibit significant biological activity through various mechanisms:

- Enzyme Inhibition : The compound may interact with enzymes involved in metabolic pathways, potentially inhibiting their activity and affecting cellular processes.

- Receptor Modulation : It may bind to specific receptors, influencing signal transduction pathways that are crucial for cellular communication and response.

- Antimicrobial Activity : Similar compounds have demonstrated antimicrobial properties, suggesting potential efficacy against bacterial and fungal infections.

Biological Activity Overview

The biological activities associated with N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-7-methoxybenzofuran-2-carboxamide can be categorized as follows:

Anticancer Activity

Research has shown that phthalazine derivatives possess anticancer properties. For instance, studies indicate that the compound may induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators.

Antimicrobial Properties

Compounds with similar structures have been reported to exhibit antimicrobial activity. Preliminary studies suggest that N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-7-methoxybenzofuran-2-carboxamide may inhibit the growth of various pathogens.

Comparative Analysis with Related Compounds

To better understand the biological activity of N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-7-methoxybenzofuran-2-carboxamide, a comparison with structurally related compounds is provided:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 6-Fluoro-phthalazine | Fluorine substitution on phthalazine | Antimicrobial |

| 5-(4-Chlorophenyl)-triazolidine | Triazolidine core | Anticancer |

| 4-Oxo-phthalazine derivatives | Various substitutions on phthalazine | Antiviral |

| N-( (3-cyclopentyl -4 -oxo -3 , 4 -dihydrophthalazin -1 -yl )methyl ) -2 -phenyl -2H -1 , 2 , 3 -triazole -4 -carboxamide | Cyclopentane and triazole structure | Diverse pharmacological effects |

Case Studies

Several case studies have highlighted the potential of N-containing heterocycles in drug development:

- Case Study on Anticancer Activity : A study published in Journal of Medicinal Chemistry demonstrated that phthalazine derivatives significantly inhibited tumor growth in xenograft models.

- Case Study on Antimicrobial Efficacy : Research published in Antimicrobial Agents and Chemotherapy showed that compounds similar to N-( (3-cyclopentyl -4 -oxo -3 , 4 -dihydrophthalazin -1 -yl )methyl ) exhibited potent activity against resistant strains of bacteria.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Functional Group Analysis

The compound’s structural uniqueness lies in its dual pharmacophore design. Key analogues for comparison include:

- Structural Differentiation: The target compound incorporates a phthalazinone core absent in simpler benzofuran derivatives like the one synthesized in . Its cyclopentyl group may enhance lipophilicity and target binding compared to smaller substituents (e.g., methyl or methoxy groups).

- Synthetic Complexity: The target compound’s synthesis likely requires multi-step coupling of phthalazinone and benzofuran precursors, whereas the analogue in was synthesized via a single-step amidation with moderate yield (25%) and purity (89%) .

Physicochemical Properties

- Solubility: The 7-methoxy group on benzofuran could enhance aqueous solubility relative to non-polar substituents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.